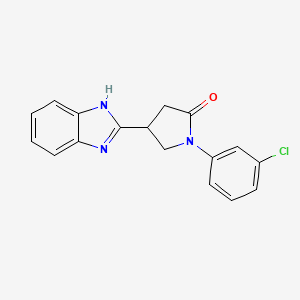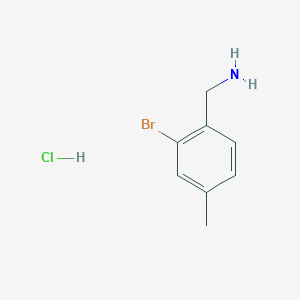
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one, also known as BCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzimidazole derivatives and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Chemical Transformations
- 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one and its derivatives have been studied for their synthesis and chemical transformations. One study discussed the chemical transformations of this compound, showing the synthesis of N-substituted benzimidazole derivatives. These derivatives were synthesized by alkylation and could lead to a range of 1,2-disubstituted benzimidazoles with potential for various applications (Vaickelionienė et al., 2012).
Biological Activity and Pharmacological Potential
- Several studies have focused on the biological activity and potential pharmacological applications of benzimidazole derivatives. These studies reveal that compounds like this compound and its analogs could be used as inhibitors in various biological processes, potentially leading to therapeutic applications. For instance, analogs based on this structure have been found to selectively inhibit heme oxygenase-2 activity, showing potential for pharmacological applications (Vlahakis et al., 2013).
Anticancer Activity
- Compounds structurally related to this compound have been synthesized and shown to exhibit anticancer activity. For example, a study on a pyrrolo[2,3-c]quinoline compound, structurally similar to the benzimidazole derivative, demonstrated cytotoxic potential against leukemia cell lines (Guillon et al., 2018).
Corrosion Inhibition
- Benzimidazole derivatives have been explored for their corrosion inhibition potential. A study synthesized new benzimidazole derivatives and tested their inhibitory properties on carbon steel in acidic solutions. This research highlights the potential industrial applications of these compounds in protecting metals from corrosion (Rouifi et al., 2020).
Coordination Polymers and Fluorescent Sensors
- Research has been conducted on coordination polymers generated from benzimidazole derivatives, highlighting their potential use in materials science. These polymers have been found to exhibit interesting luminescent properties, suggesting applications in fluorescent sensors and other optoelectronic devices (Zhang et al., 2013).
Transdermal Absorption and Anti-HIV Activity
- Studies have also explored the transdermal absorption of benzimidazole compounds, particularly in the context of developing new inhibitors for the reverse transcriptase enzyme in HIV. These investigations provide insights into the factors affecting membrane absorption, which is crucial for the effectiveness of topical drug formulations (Álvarez-Figueroa et al., 2008).
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-4-3-5-13(9-12)21-10-11(8-16(21)22)17-19-14-6-1-2-7-15(14)20-17/h1-7,9,11H,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAIOJRFSJJQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)


![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)
![N-(2,6-difluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625528.png)


![N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625534.png)
![2-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]triazol-4-yl]propan-2-ol](/img/structure/B2625535.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)
amine](/img/structure/B2625538.png)